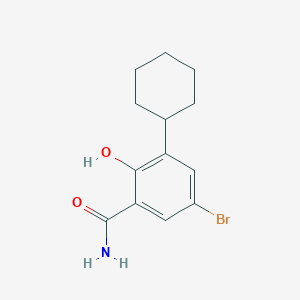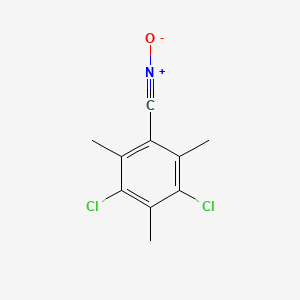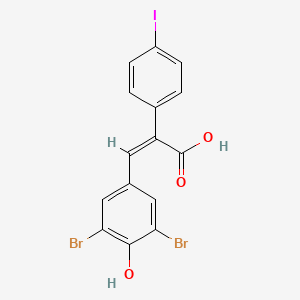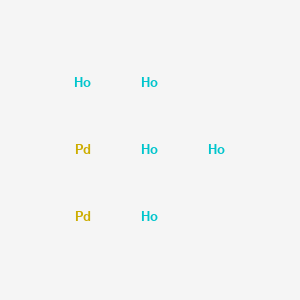
Holmium--palladium (5/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Holmium–palladium (5/2) is a compound formed by the combination of holmium and palladium in a specific stoichiometric ratio. Holmium is a rare-earth element known for its magnetic properties, while palladium is a transition metal widely used in catalysis. The combination of these two elements results in a compound with unique physical and chemical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Holmium–palladium (5/2) can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of holmium and palladium powders in a controlled atmosphere. The reaction is typically carried out at high temperatures (around 1000°C) to ensure complete formation of the compound. The reaction can be represented as:
Ho+25Pd→HoPd2.5
Industrial Production Methods
In industrial settings, the production of holmium–palladium (5/2) often involves the use of advanced techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The use of high-purity starting materials and controlled atmospheres is crucial to prevent contamination and ensure the desired properties of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Holmium–palladium (5/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form holmium oxide and palladium oxide.
Reduction: It can be reduced back to its elemental form using reducing agents such as hydrogen gas.
Substitution: The palladium atoms in the compound can be substituted with other transition metals through various chemical reactions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Transition metal salts in the presence of suitable ligands and solvents.
Major Products Formed
Oxidation: Holmium oxide and palladium oxide.
Reduction: Elemental holmium and palladium.
Substitution: Compounds with substituted transition metals.
Wissenschaftliche Forschungsanwendungen
Holmium–palladium (5/2) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including targeted drug delivery and cancer treatment.
Industry: Utilized in the production of advanced materials, including high-strength alloys and magnetic materials.
Wirkmechanismus
The mechanism of action of holmium–palladium (5/2) depends on its specific application. In catalysis, the compound acts as a catalyst by providing active sites for chemical reactions to occur. The palladium atoms in the compound facilitate the adsorption and activation of reactant molecules, while the holmium atoms contribute to the overall stability and activity of the catalyst. In biological applications, the compound interacts with cellular components and can be used to target specific tissues or cells.
Vergleich Mit ähnlichen Verbindungen
Holmium–palladium (5/2) can be compared with other similar compounds, such as:
Holmium–nickel (5/2): Similar magnetic properties but different catalytic activity.
Holmium–cobalt (5/2): Different magnetic and catalytic properties.
Palladium–yttrium (5/2): Different physical and chemical properties.
The uniqueness of holmium–palladium (5/2) lies in its combination of magnetic and catalytic properties, making it suitable for a wide range of applications that require both characteristics.
Conclusion
Holmium–palladium (5/2) is a compound with unique properties and a wide range of applications in scientific research and industry. Its synthesis, chemical reactions, and mechanism of action make it a valuable material for various fields, including chemistry, biology, medicine, and industry. The comparison with similar compounds highlights its distinct characteristics and potential for future research and development.
Eigenschaften
CAS-Nummer |
12055-66-2 |
|---|---|
Molekularformel |
Ho5Pd2 |
Molekulargewicht |
1037.5 g/mol |
IUPAC-Name |
holmium;palladium |
InChI |
InChI=1S/5Ho.2Pd |
InChI-Schlüssel |
SIIBAEYTKVYFRS-UHFFFAOYSA-N |
Kanonische SMILES |
[Pd].[Pd].[Ho].[Ho].[Ho].[Ho].[Ho] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




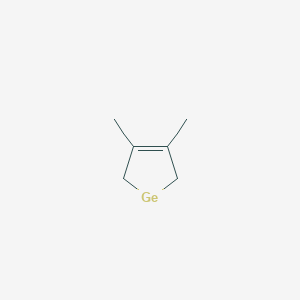
![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)

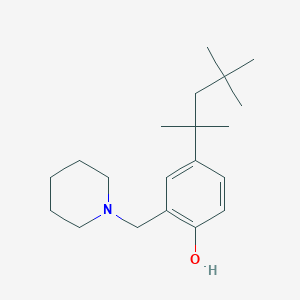
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)



